

# 6-methoxypyrimidine-2,4(1H,3H)-dione chemical properties

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## Compound of Interest

Compound Name: 6-methoxypyrimidine-2,4(1H,3H)-dione

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An In-depth Technical Guide to **6-Methoxypyrimidine-2,4(1H,3H)-dione** for Advanced Research

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-methoxypyrimidine-2,4(1H,3H)-dione** (also known as 6-methoxyuracil). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this heterocyclic compound. We will explore its structural features, spectroscopic signature, reactivity, and its role as a versatile building block in the synthesis of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

## Introduction: The Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents and biological probes.<sup>[1]</sup> Its derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors in cancer and inflammation research.<sup>[1][2]</sup> **6-Methoxypyrimidine-2,4(1H,3H)-dione** is a functionalized derivative of this core structure. The introduction of a methoxy group at the C6

position significantly influences the molecule's electronic properties and provides a synthetic handle for further chemical modification, making it a compound of considerable interest for building compound libraries and developing novel therapeutics.

## Core Chemical & Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research. The key identifiers and characteristics of **6-methoxypyrimidine-2,4(1H,3H)-dione** are summarized below.

Property	Value	Source
CAS Number	29458-38-6	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	142.11 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	6-methoxy-1H-pyrimidine-2,4-dione	<a href="#">[3]</a>
Synonyms	6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol	<a href="#">[3]</a>
Appearance	Solid (Typical for uracil derivatives)	General Knowledge
Storage	Store at 10°C - 25°C under inert gas (Nitrogen)	
SMILES	<chem>COC1=CC(=O)NC(=O)N1</chem>	
InChI	InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9)	<a href="#">[3]</a>
InChIKey	SWNDNOHEVRPIDI-UHFFFAOYSA-N	

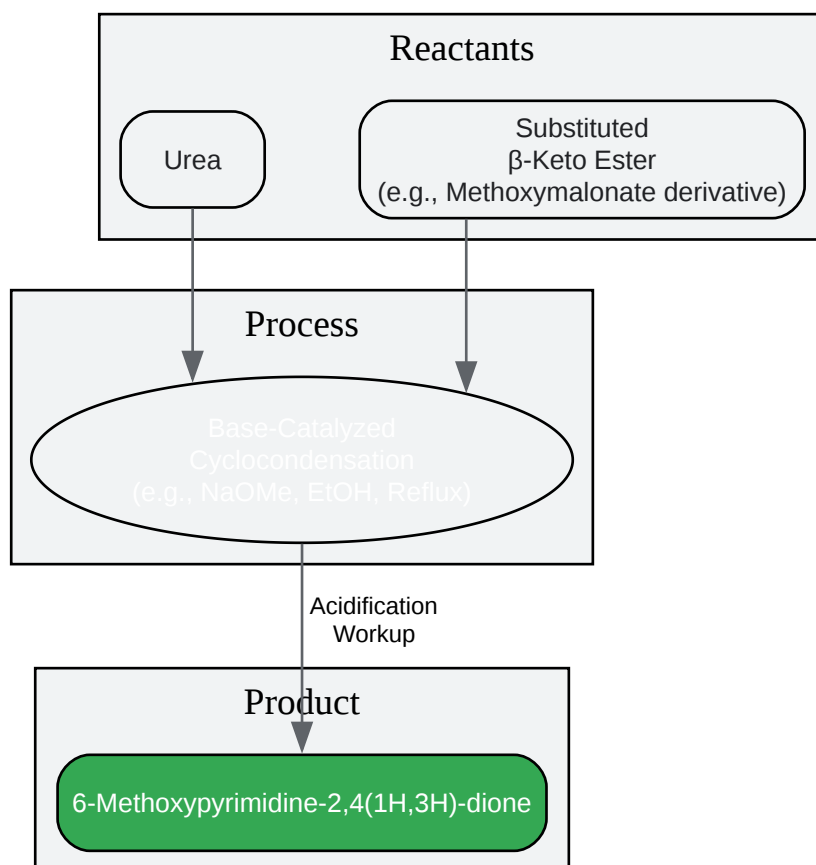
## Synthesis and Reactivity: A Chemist's Perspective

## Synthetic Pathways

The synthesis of substituted pyrimidine-2,4-diones often relies on the cyclocondensation of a three-carbon component with a urea derivative. For **6-methoxypyrimidine-2,4(1H,3H)-dione**, a logical and established approach involves the reaction of an appropriately substituted  $\beta$ -keto ester with urea. This method is robust and widely cited for creating the uracil ring system.<sup>[6]</sup>

A plausible synthetic route is the condensation of an ethyl or methyl ester of methoxymalonic acid with urea in the presence of a strong base like sodium methoxide. The base serves to deprotonate the urea, increasing its nucleophilicity to initiate the cyclization cascade.

Diagram: General Synthetic Workflow



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Caption: Base-catalyzed synthesis of the target compound.

## Detailed Experimental Protocol

**Causality:** This protocol is designed for high yield and purity. The use of sodium methoxide as a base is critical for deprotonating urea, making it a potent nucleophile. The reflux condition provides the necessary activation energy for the cyclization reaction. Acidification in the final step is required to neutralize the reaction mixture and precipitate the final product, which exists as a salt in the basic medium.

- **Reaction Setup:** To a solution of sodium methoxide (1.2 eq) in absolute ethanol, add urea (1.1 eq) and an appropriate  $\beta$ -keto ester, such as ethyl 2-methoxy-3-oxobutanoate (1.0 eq).
- **Cyclocondensation:** Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, remove the solvent in vacuo.
- **Purification:** Dissolve the residue in water and acidify carefully with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.
- **Isolation:** Collect the solid precipitate by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove impurities.
- **Drying:** Dry the product under vacuum to yield **6-methoxypyrimidine-2,4(1H,3H)-dione**.

## Chemical Reactivity

The reactivity of **6-methoxypyrimidine-2,4(1H,3H)-dione** is governed by its constituent functional groups: the uracil ring, the dione (amide) system, and the enol-ether moiety (methoxy group).

- **N-Alkylation/Acylation:** The N1 and N3 positions are nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common strategy for building diversity in drug discovery programs.
- **Electrophilic Substitution:** The C5 position is activated by the electron-donating methoxy group at C6, making it susceptible to electrophilic attack (e.g., halogenation, nitration).

- **Nucleophilic Substitution:** While the methoxy group is generally a poor leaving group, it can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functionalities at the C6 position. This is a key reaction for creating analogs, such as 6-amino or 6-thiol derivatives.<sup>[7]</sup>

## Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds.<sup>[8][9][10]</sup>

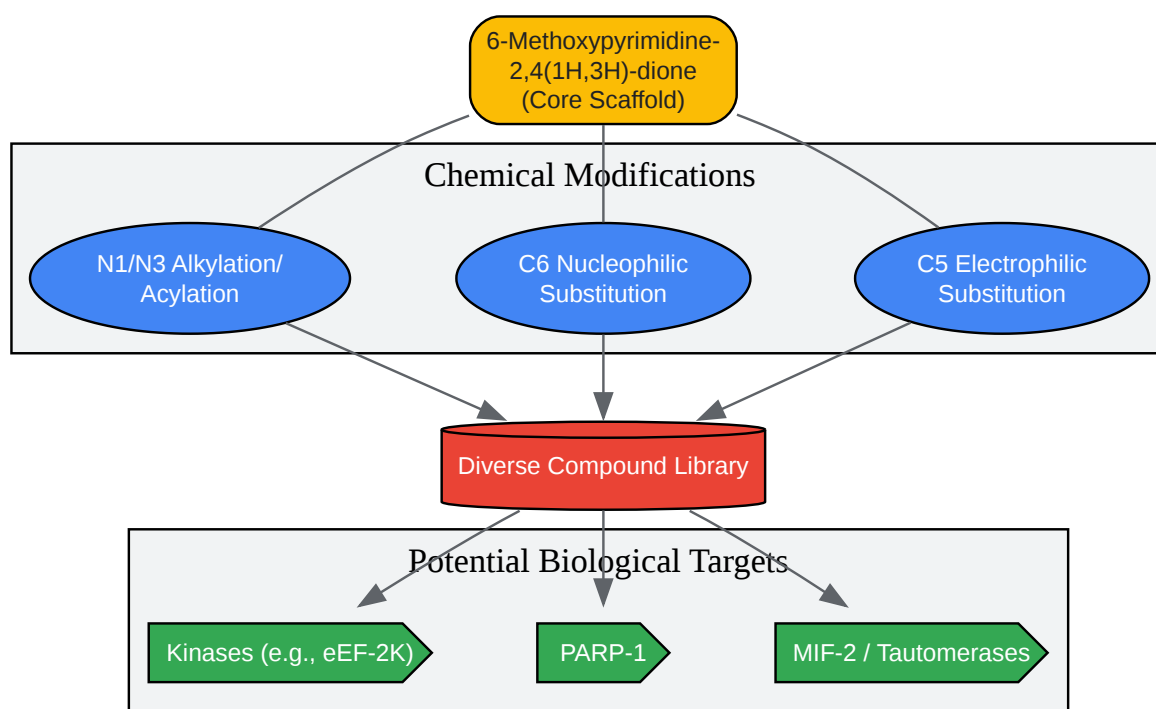
Spectroscopy	Predicted Chemical Shifts / Absorption Bands	Rationale
$^1\text{H}$ NMR	$\delta$ 10.5-11.5 (br s, 2H, N1-H, N3-H) $\delta$ 5.0-5.5 (s, 1H, C5-H) $\delta$ 3.7-3.9 (s, 3H, -OCH <sub>3</sub> )	The amide protons (N-H) are acidic and appear as broad singlets far downfield. The vinyl proton at C5 is a sharp singlet. The methoxy protons are also a characteristic singlet in the typical range for -OCH <sub>3</sub> groups.
$^{13}\text{C}$ NMR	$\delta$ 160-165 (C4=O) $\delta$ 150-155 (C2=O) $\delta$ 155-160 (C6-O) $\delta$ 90-95 (C5) $\delta$ 55-60 (-OCH <sub>3</sub> )	The two carbonyl carbons are distinct and appear downfield. The C6 carbon attached to the electronegative oxygen is also downfield, while the C5 carbon is significantly shielded. The methoxy carbon appears in the expected aliphatic region.
IR (cm <sup>-1</sup> )	3100-3300 (N-H stretch)1650-1720 (C=O stretch, amide I band)1600-1640 (C=C stretch)1200-1250 (C-O stretch, asymmetric)1000-1050 (C-O stretch, symmetric)	These bands are characteristic of the uracil core. The N-H stretching is typically broad. The two carbonyl groups will result in strong, sharp absorption bands. The C-O stretching from the methoxy group is also a key diagnostic feature. <a href="#">[2]</a>
Mass Spec (EI)	m/z 142 (M <sup>+</sup> )	The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or retro-Diels-Alder cleavage of the ring.

## Role in Drug Discovery and Development

The true value of **6-methoxypyrimidine-2,4(1H,3H)-dione** lies in its application as a foundational scaffold for creating targeted therapeutics. The pyrimidine-2,4-dione framework is a known "pharmacophore" that can interact with the active sites of numerous enzymes.

- **Enzyme Inhibition:** Libraries based on this scaffold have yielded potent inhibitors of key enzymes implicated in disease. For example, derivatives have been developed as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy and Macrophage Migration Inhibitory Factor-2 (MIF-2) for inflammatory diseases.[1][2]
- **Scaffold for Synthesis:** The reactivity of the molecule allows for systematic modification at the N1, N3, C5, and C6 positions. This enables the generation of large compound libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery.[1] The methoxy group at C6 can be used to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Diagram: Application in Medicinal Chemistry



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Caption: Role as a scaffold for generating diverse inhibitors.

## Conclusion

**6-Methoxypyrimidine-2,4(1H,3H)-dione** is more than just a simple heterocyclic compound; it is a versatile and powerful tool for chemical innovation. Its well-defined chemical properties, accessible synthesis, and multi-faceted reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

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